molecular formula C12H18O2 B14401727 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one CAS No. 89506-47-8

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one

Cat. No.: B14401727
CAS No.: 89506-47-8
M. Wt: 194.27 g/mol
InChI Key: CFWNQMLVZROVHL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with dimethyl and oxopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the alkylation of cyclopentadiene followed by oxidation and further functional group modifications. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylcyclopent-2-en-1-one: A structurally similar compound with different functional groups.

    2,3-Dimethyl-2-cyclopentenone: Another related compound with variations in the cyclopentene ring substitutions.

Uniqueness

2,3-Dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89506-47-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2,3-dimethyl-5-(2-oxopentyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-4-5-11(13)7-10-6-8(2)9(3)12(10)14/h10H,4-7H2,1-3H3

InChI Key

CFWNQMLVZROVHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1CC(=C(C1=O)C)C

Origin of Product

United States

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